molecular formula C25H19FN4O3 B12295135 7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine

7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine

Cat. No.: B12295135
M. Wt: 442.4 g/mol
InChI Key: GKKFBOARESVMBW-UHFFFAOYSA-N
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Description

AMG-8718 is a small molecule drug developed by Amgen, Inc. It is a potent, selective, and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartic protease involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. By inhibiting BACE1, AMG-8718 aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG-8718 involves multiple steps, including the formation of a spirocyclic oxazoline core. The key steps include:

    Formation of the spirocyclic oxazoline core: This involves the reaction of a chromeno-pyridine derivative with an oxazoline precursor under specific conditions to form the spirocyclic structure.

    Introduction of the fluoropyridinyl group: This step involves the substitution of a hydrogen atom on the spirocyclic core with a fluoropyridinyl group using a suitable fluorinating agent.

    Attachment of the methyloxetanyl group: This involves the addition of a methyloxetanyl group to the spirocyclic core through an ethynyl linkage

Industrial Production Methods

Industrial production of AMG-8718 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

AMG-8718 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AMG-8718. These derivatives can have different pharmacological properties and can be used for further research .

Scientific Research Applications

AMG-8718 has several scientific research applications, including:

Mechanism of Action

AMG-8718 exerts its effects by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, AMG-8718 reduces the production of amyloid-beta peptides, thereby potentially reducing the formation of amyloid plaques in the brain. The molecular targets and pathways involved include the BACE1 enzyme and the amyloidogenic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AMG-8718

AMG-8718 is unique due to its balanced profile of BACE1 potency, reduced hERG binding affinity, and P-glycoprotein recognition. This balanced profile makes it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .

Properties

Molecular Formula

C25H19FN4O3

Molecular Weight

442.4 g/mol

IUPAC Name

7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine

InChI

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)

InChI Key

GKKFBOARESVMBW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F

Origin of Product

United States

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